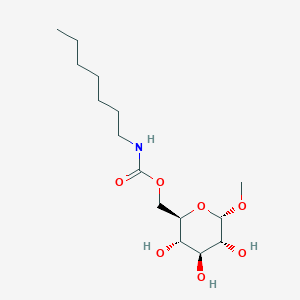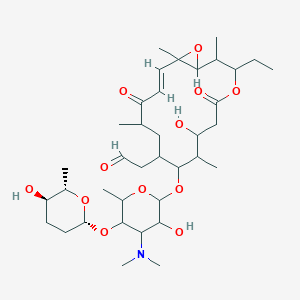![molecular formula C9H12FNO3 B058633 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol CAS No. 115562-28-2](/img/structure/B58633.png)
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol, also known as 4F-MPH, is a synthetic compound that belongs to the class of substituted phenidates. It is a potent psychostimulant that is structurally similar to methylphenidate, a drug commonly used to treat attention-deficit/hyperactivity disorder (ADHD). 4F-MPH has gained popularity in the research community due to its potential as a research tool in studying the central nervous system.
Mechanism of Action
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol works by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a key role in regulating mood, motivation, and attention. By blocking the reuptake of these neurotransmitters, 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol increases their concentration in the brain, leading to increased stimulation and focus.
Biochemical and Physiological Effects:
The physiological effects of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol include increased heart rate, blood pressure, and respiration. It also leads to increased levels of dopamine and norepinephrine in the brain, which can result in increased alertness, focus, and euphoria. However, prolonged use of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol can lead to negative effects on the cardiovascular system, including increased risk of heart attack and stroke.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters, which makes it a useful tool for investigating the role of these neurotransmitters in various physiological and behavioral processes. However, its potential for abuse and negative effects on the cardiovascular system make it a challenging compound to work with.
Future Directions
1. Investigating the potential of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol as a treatment for cognitive disorders other than ADHD.
2. Studying the long-term effects of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol on the cardiovascular system.
3. Investigating the role of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol in addiction and reward pathways.
4. Developing new compounds based on the structure of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol with improved selectivity and safety profiles.
5. Investigating the potential of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol as a tool for studying the central nervous system in animal models.
Synthesis Methods
The synthesis of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves the reaction of 4-fluoro-2-nitrobenzoic acid with 2-(methylamino)ethyl alcohol to form 4-fluoro-2-nitrobenzyl alcohol. This intermediate is then reduced to 4-fluoro-2-aminobenzyl alcohol using a reducing agent such as sodium borohydride. The final step involves the reaction of 4-fluoro-2-aminobenzyl alcohol with methyl chloroformate to form 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol.
Scientific Research Applications
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has been used in scientific research to investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It has also been studied for its effects on the central nervous system, including its impact on dopamine and norepinephrine transporters. Additionally, 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has been used in animal studies to investigate its potential as a tool to study addiction and reward pathways.
properties
CAS RN |
115562-28-2 |
|---|---|
Molecular Formula |
C9H12FNO3 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3 |
InChI Key |
DKBXREAGJFVVAP-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1F)O)O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1F)O)O)O |
synonyms |
1,2-Benzenediol, 4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)



![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)



![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)